molecular formula C6H10Cl2N2O2S B2475209 Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride CAS No. 2375268-60-1

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride

Cat. No. B2475209
CAS RN: 2375268-60-1
M. Wt: 245.12
InChI Key: RNSHITDKSZJTRR-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is a chemical compound with the CAS Number: 2375268-60-1 . It is a powder at room temperature . It has been used as a reactant in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides as antibacterial agents against S. aureus, E. coli, P. aeruginosa, and K. pneumonia .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, which include “Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride”, has been reported in the literature . The compounds were synthesized and characterized by FTIR and NMR .


Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is 245.13 . More detailed information about its molecular structure might be found in the referenced material safety data sheet .


Chemical Reactions Analysis

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” has been used as a reactant in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides . More detailed information about its chemical reactions might be found in the referenced sources .


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is a powder at room temperature . Its molecular weight is 245.13 . It has a density of 1.4±0.1 g/cm3, a boiling point of 307.3±17.0 °C at 760 mmHg, and a melting point of 112-116ºC (lit.) .

Scientific Research Applications

Synthesis and Pharmacological Applications

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate derivatives have been synthesized and investigated for their potential pharmacological activities. For instance, derivatives have been explored as antihypertensive α-blocking agents, with some compounds showing promising results in pharmacological screenings due to their good activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, compounds synthesized from this chemical have shown antitumor and antifilarial activities, particularly in inhibiting leukemia cell proliferation and demonstrating significant in vivo activity against adult worms of Acanthocheilonema viteae (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Corrosion Inhibition

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate; dihydrochloride has also been evaluated for its application as a corrosion inhibitor, particularly for mild steel in HCl solution. Electrochemical studies suggest that derivatives of this compound can significantly inhibit corrosion, attributing this effect to the strong adsorption and formation of a protective barrier on the metal surface, thus preventing corrosion (Yüce, Mert, Kardaş, & Yazıcı, 2014).

Enzyme Inhibition for Therapeutic Applications

Further research into the applications of Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate; dihydrochloride includes the study of its derivatives as enzyme inhibitors. For instance, novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates derived from this compound were synthesized and showed significant inhibition towards α-glucosidase and β-glucosidase enzymes, indicating potential therapeutic applications in managing diabetes and other diseases related to enzyme dysfunction (Babar et al., 2017).

Antimicrobial Agents

The derivatives of Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate; dihydrochloride have been explored for their antimicrobial properties as well. Compounds synthesized from this chemical have demonstrated moderate activity against various pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Safety and Hazards

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)5(7)4-2-11-3-8-4;;/h2-3,5H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSHITDKSZJTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride

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